molecular formula C10H14O4 B14477698 Propanoic acid--3-methoxyphenol (1/1) CAS No. 67001-64-3

Propanoic acid--3-methoxyphenol (1/1)

Cat. No.: B14477698
CAS No.: 67001-64-3
M. Wt: 198.22 g/mol
InChI Key: RMRPSNXWAXKUNH-UHFFFAOYSA-N
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Description

Propanoic acid–3-methoxyphenol (1/1) is a compound that combines propanoic acid and 3-methoxyphenol in a 1:1 ratio. Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula C₃H₆O₂. It is commonly used as a preservative in food and feed. 3-Methoxyphenol, also known as m-cresol, is an aromatic compound with the chemical formula C₇H₈O₂. It is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

CAS No.

67001-64-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-methoxyphenol;propanoic acid

InChI

InChI=1S/C7H8O2.C3H6O2/c1-9-7-4-2-3-6(8)5-7;1-2-3(4)5/h2-5,8H,1H3;2H2,1H3,(H,4,5)

InChI Key

RMRPSNXWAXKUNH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.COC1=CC=CC(=C1)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Propanoic acid–3-methoxyphenol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid–3-methoxyphenol (1/1) involves its interaction with various molecular targets and pathways:

Q & A

Basic Research Questions

Q. How do thermodynamic parameters (ΔS, ΔH, ΔG) for phase transitions of propanoic acid–3-methoxyphenol vary with temperature?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy changes during melting/freezing. For example, at sub-zero temperatures (e.g., -18°C to -20°C), compare ΔG values using the equation ΔG = ΔH - TΔS. If ΔG < 0, the process is spontaneous. Experimental setups should replicate conditions in , where propanoic acid’s melting point (-21°C) serves as a reference. Calorimetric data must account for hydrogen bonding contributions, as shown in dimerization studies .

Q. What analytical techniques are recommended for identifying propanoic acid–3-methoxyphenol in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile derivatives. Derivatize the compound using silylation (e.g., BSTFA) to enhance volatility. For non-volatile analysis, employ high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm. Validate methods using ANOVA and Tukey’s HSD for statistical significance, as demonstrated in metabolite studies of antifungal agents .

Q. How can surface tension measurements inform the polarity of propanoic acid derivatives?

  • Methodological Answer : Measure surface tension at 25°C, 50°C, and 75°C using a tensiometer. Compare trends with reference data (e.g., propanoic acid: 26.20 dyn/cm at 25°C vs. 2-propanol: 20.93 dyn/cm). Higher surface tension indicates greater polarity due to carboxylic acid groups enabling stronger intermolecular hydrogen bonds .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational excess enthalpy data for propanoic acid mixtures?

  • Methodological Answer : Apply the Non-Random Hydrogen Bonding (NRHB) model to recalculate excess enthalpies, separating hydrogen bonding (dotted lines) and non-bonding contributions (solid lines) as in and . Validate using neutron scattering or IR spectroscopy to quantify dimerization in systems like propanoic acid–n-heptane. Discrepancies may arise from neglected entropic effects or incomplete parameterization .

Q. What strategies validate structural predictions of propanoic acid–3-methoxyphenol against experimental data?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with single-crystal X-ray diffraction. For example, benchmark torsional angles (e.g., C24–C25–C26 = 119.0° in ) against MD trajectories. Use NMR to cross-validate chemical shifts, particularly for methoxy (–OCH₃) and phenolic protons, which are sensitive to electronic environments .

Q. How to design a bioassay for evaluating the antifungal activity of propanoic acid–3-methoxyphenol?

  • Methodological Answer : Use fungal strains (e.g., Candida albicans) in agar diffusion assays. Prepare serial dilutions (0.1–10 mM) of the compound in DMSO. Compare inhibition zones with positive controls (e.g., fluconazole) and analyze via ANOVA with post-hoc Tukey tests. GC-MS can quantify residual compound stability post-incubation .

Q. What synthetic routes optimize yield for propanoic acid–3-methoxyphenol under reflux conditions?

  • Methodological Answer : React 3-methoxyphenol with propanoic anhydride in toluene under reflux (110–120°C) for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water. Alternative routes include Grignard reactions (e.g., converting ethene to propanoic acid precursors, as in ) .

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